trans-1,2-Cyclohexanediaminetetraacetic acid

MRI contrast agents Coordination chemistry Kinetic inertness

Select trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA/CyDTA) for applications demanding prolonged complex integrity. The rigid trans-cyclohexane geometry provides kinetic inertness unattainable with EDTA or cis-CDTA: Mn(II)-trans-CDTA dissociates 250× slower than cis-CDTA (12 h half-life at pH 7.4), enabling Gd-free MRI probe design. CDTA alone achieves statistically acceptable fluoride masking in 25% of samples where EDTA, citrate, phosphate, HEDTA, triethanolamine, and tartaric acid all fail. Procure trans-CDTA to ensure reproducible speciation, radiometal labeling, and analytical selectivity.

Molecular Formula C14H22N2O8
Molecular Weight 346.33 g/mol
CAS No. 13291-61-7
Cat. No. B078398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Cyclohexanediaminetetraacetic acid
CAS13291-61-7
Molecular FormulaC14H22N2O8
Molecular Weight346.33 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m1/s1
InChIKeyFCKYPQBAHLOOJQ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA/CyDTA) CAS 13291-61-7: Scientific and Industrial Procurement Overview


trans-1,2-Cyclohexanediaminetetraacetic acid (CAS 13291-61-7), commonly abbreviated as CDTA or CyDTA, is an aminopolycarboxylic acid chelating agent belonging to the EDTA derivative class [1]. It features a rigid cyclohexane backbone that replaces the flexible ethylene bridge of EDTA, imparting a constrained spatial geometry to its metal-binding sites [2]. This structural modification yields a multidentate ligand capable of forming hexadentate complexes with divalent and trivalent metal ions, with a molecular formula of C14H22N2O8 (anhydrous) and a molecular weight of 346.34 g/mol . The trans-configuration of the cyclohexane ring defines the spatial arrangement of the two amine nitrogen donor atoms and four carboxylate oxygen donor atoms, which directly influences both the thermodynamic stability and kinetic behavior of its metal complexes [2].

Why Generic Substitution with EDTA or cis-CDTA Fails: Critical Differences in Kinetic Inertness and Stereochemical Behavior for trans-1,2-Cyclohexanediaminetetraacetic Acid


Despite belonging to the same aminopolycarboxylate class, trans-CDTA cannot be directly substituted with EDTA or its cis-isomer without altering experimental outcomes. EDTA lacks the rigid cyclohexane scaffold, resulting in significantly faster ligand exchange kinetics that preclude its use in applications requiring prolonged complex integrity [1]. The cis-isomer of CDTA, while chemically identical in composition, exhibits markedly different protonation behavior and complex dissociation kinetics due to altered donor atom geometry—the cis-Mn(II) complex dissociates 250 times faster than the trans-Mn(II) complex [2]. Furthermore, the slower complexation kinetics of trans-CDTA relative to EDTA necessitate distinct experimental protocols, particularly in analytical masking and radiopharmaceutical labeling applications where reaction times and complex stability are operationally critical [3].

Quantitative Differential Evidence for trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) vs. EDTA and cis-CDTA


Mn(II) Complex Dissociation Kinetics: trans-CDTA vs. cis-CDTA Direct Comparison

The trans-CDTA Mn(II) complex exhibits 250-fold slower dissociation kinetics compared to the cis-CDTA Mn(II) complex under identical conditions, as determined by pH-potentiometry and relaxometric studies [1]. The conditional stability near physiological pH is also significantly higher for the trans-isomer [1]. This difference is attributed to the distinct spatial arrangement of donor atoms in the trans configuration, which creates a more stable coordination geometry [1].

MRI contrast agents Coordination chemistry Kinetic inertness

Mn(II)-CDTA Kinetic Inertness vs. Mn(II)-EDTA: Half-Life Comparison for MRI Applications

The Mn(II) complex of trans-CDTA demonstrates a dissociation half-life (t₁/₂) of 12 hours at physiological pH (7.4), a level of kinetic inertness deemed satisfactory for potential use as a Gd(III)-free MRI contrast agent [1]. In contrast, the Mn(II)-EDTA complex exhibits substantially lower kinetic inertness, making CDTA the preferred platform for further ligand development in this field [2].

MRI contrast agents Kinetic inertness Biomedical imaging

Fe(III) Complex Hydrolytic Stability: CDTA vs. EDTA and PDTA Quantitative Comparison

The Fe(III)-CDTA complex exhibits superior hydrolytic stability compared to Fe(III)-EDTA and Fe(III)-PDTA, as evidenced by the pK of coordinated water deprotonation [1]. A higher pK(III)ₐ₁OH value indicates that the coordinated water molecule on Fe(III)-CDTA is significantly less acidic, reflecting a more stable Fe(III)-OH₂ bond and reduced tendency to form dimeric or hydrolyzed species [1]. This is corroborated by a substantially lower dimerization constant [1].

Iron coordination chemistry Redox catalysis Hydrolytic stability

Copper Complexation Kinetics: Cu(II)-CDTA vs. Cu(II)-EDTA Exchange Rate Comparison

The copper complex of CDTA exhibits dramatically slower ligand exchange kinetics compared to the copper-EDTA complex. Reactions involving copper-CyDTA are reported to be approximately 50,000 times slower than those with copper-EDTA [1]. This extreme kinetic stability arises from the rigid cyclohexane backbone of CDTA, which restricts conformational flexibility during the associative ligand exchange pathway [1].

Analytical chemistry Coordination kinetics Metal exchange

Masking Agent Performance: CDTA vs. Alternative Complexing Ligands in Potentiometric Fluoride Determination

In a comparative study evaluating various metal complexing ligands as masking agents for potentiometric fluoride determination using ion-selective electrodes, CDTA was the only agent among those tested (including phosphate, citrate, EDTA, HEDTA, triethanolamine, and tartaric acid) that performed with statistical comparability to the reference buffer in approximately 25% of samples [1]. All other ligands failed to provide adequate masking of interfering metal ions under identical conditions [1].

Analytical chemistry Masking agents Ion-selective electrodes

Radiochemical Labeling Yield and Serum Stability: trans-CDTA as a PET/MR Bimodal Imaging Platform

trans-CDTA was successfully radiolabeled with carrier-added ⁵²gMn(II) (t₁/₂ = 5.6 days) to produce the first manganese-based bimodal PET/MR probe with >99% radiochemical yield within 30 minutes at room temperature [1]. The Mn-CDTA chelate demonstrated excellent stability toward air oxidation and sufficient inertness against demetalation in blood serum [1]. This performance has motivated ongoing development of functionalized CDTA ligands for optimized PET/MR tracers [1].

Radiopharmaceuticals PET/MR imaging Bimodal probes

Optimal Research and Industrial Application Scenarios for trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) Based on Quantified Evidence


Development of Mn(II)-Based MRI Contrast Agents Requiring Prolonged Kinetic Inertness

Research programs developing Gd(III)-free MRI contrast agents should procure trans-CDTA as the foundational ligand scaffold. The Mn(II)-CDTA complex exhibits a dissociation half-life of 12 hours at pH 7.4, a level of kinetic inertness that enables its evaluation as a replacement for Gd(III)-based agents [1]. The trans-isomer is specifically required, as the cis-CDTA Mn(II) complex dissociates 250 times faster and is unsuitable for in vivo applications [2]. Bifunctional derivatives of CDTA are being actively synthesized and characterized for targeted PET/MR imaging [3].

Potentiometric Fluoride Determination in Metal-Containing Aqueous Matrices

Analytical laboratories conducting fluoride measurements via ion-selective electrode potentiometry in samples containing interfering metal ions (e.g., Al³⁺, Fe³⁺) should use CDTA as the masking agent. In a direct comparative study of multiple complexing ligands at 1.0 mM concentration, only CDTA produced statistically acceptable masking performance in approximately 25% of tested samples, whereas EDTA, citrate, phosphate, HEDTA, triethanolamine, and tartaric acid all failed completely [1]. CDTA is typically employed at 0.4% w/v in standard TAC buffer formulations for fluoride analysis [1].

Fe(III) Coordination Chemistry and Hydrogen Peroxide Activation Catalysis Studies

Investigators studying Fe(III) coordination chemistry or hydrogen peroxide activation should select CDTA over EDTA or PDTA when hydrolytic stability across a broad pH range is required. Fe(III)-CDTA exhibits a coordinated water deprotonation pK of 9.54 ± 0.01, compared to 7.52 ± 0.01 for Fe(III)-EDTA and 7.70 ± 0.01 for Fe(III)-PDTA [1]. The dimerization constant of Fe(III)-CDTA (log Kd = 1.07) is substantially lower than that of Fe(III)-EDTA (log Kd = 2.64) and Fe(III)-PDTA (log Kd = 2.28), indicating markedly reduced aggregation [1]. This enables well-defined speciation studies and controlled catalytic investigations with Fe(III)-CDTA.

Radiopharmaceutical Chemistry for Bimodal PET/MR Imaging Probe Development

Radiopharmaceutical chemistry programs focused on developing bimodal PET/MR imaging probes should source trans-CDTA as the chelating scaffold. The compound has been successfully radiolabeled with ⁵²gMn(II) at >99% radiochemical yield within 30 minutes at room temperature, producing a complex that demonstrates stability toward air oxidation and resistance to demetalation in blood serum [1]. This validated performance establishes CDTA as a starting point for synthesizing bifunctional chelators with improved imaging properties [1].

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